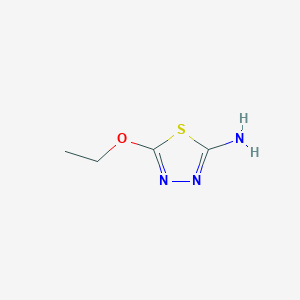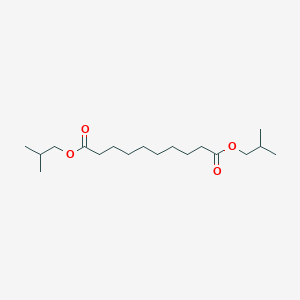
Diisobutyl sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl sebacate (DIBS) is a colorless and odorless liquid that is widely used in the chemical industry as a plasticizer. It is a type of ester that is synthesized from sebacic acid and isobutanol. DIBS is known for its excellent solubility in organic solvents and its low volatility, which makes it an ideal choice for various applications.
Mécanisme D'action
Diisobutyl sebacate acts as a plasticizer by reducing the glass transition temperature of polymers, which makes them more flexible and easier to process. It also improves the mechanical properties of the polymers by increasing their tensile strength, elongation, and impact resistance. Diisobutyl sebacate achieves this by reducing the intermolecular forces between the polymer chains, which allows them to move more freely.
Effets Biochimiques Et Physiologiques
Diisobutyl sebacate is not known to have any significant biochemical or physiological effects on humans or animals. However, it is important to handle it with care as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
Diisobutyl sebacate has several advantages when used in lab experiments, including its low volatility, excellent solubility in organic solvents, and compatibility with a wide range of polymers. However, it also has some limitations, such as its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of Diisobutyl sebacate, including:
1. Improving the synthesis method to make it more cost-effective and environmentally friendly.
2. Investigating the potential use of Diisobutyl sebacate as a plasticizer in biodegradable polymers.
3. Studying the effects of Diisobutyl sebacate on the mechanical properties of different types of polymers.
4. Developing new applications for Diisobutyl sebacate in the fields of medicine and agriculture.
Conclusion:
In conclusion, Diisobutyl sebacate is a versatile ester that has many scientific research applications. Its excellent solubility in organic solvents and low volatility make it an ideal choice for various lab experiments. Although it is not known to have any significant biochemical or physiological effects, it is important to handle it with care. There are several future directions for the research and development of Diisobutyl sebacate, and it will continue to be an important chemical in the chemical industry.
Méthodes De Synthèse
Diisobutyl sebacate is synthesized by the reaction of sebacic acid and isobutanol in the presence of a catalyst. The reaction takes place at a temperature of around 200°C and under reduced pressure. The resulting product is then purified by distillation to obtain pure Diisobutyl sebacate. The chemical formula of Diisobutyl sebacate is C18H34O4.
Applications De Recherche Scientifique
Diisobutyl sebacate has various scientific research applications, including:
1. As a plasticizer in the production of polymers and plastics.
2. As a solvent in the synthesis of organic compounds.
3. As a lubricant in the manufacturing of machinery and equipment.
4. In the production of cosmetics and personal care products.
Propriétés
Numéro CAS |
18420-46-7 |
|---|---|
Nom du produit |
Diisobutyl sebacate |
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
bis(2-methylpropyl) decanedioate |
InChI |
InChI=1S/C18H34O4/c1-15(2)13-21-17(19)11-9-7-5-6-8-10-12-18(20)22-14-16(3)4/h15-16H,5-14H2,1-4H3 |
Clé InChI |
HMOFGLGHQFZQDS-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CCCCCCCCC(=O)OCC(C)C |
SMILES canonique |
CC(C)COC(=O)CCCCCCCCC(=O)OCC(C)C |
Autres numéros CAS |
18420-46-7 |
Synonymes |
Decanedioic acid, bis(2-methylpropyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



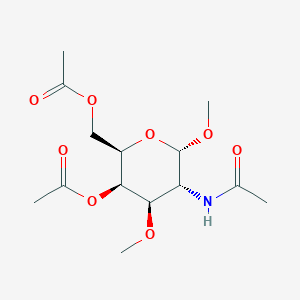
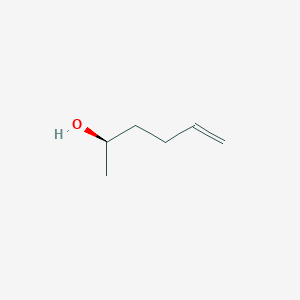
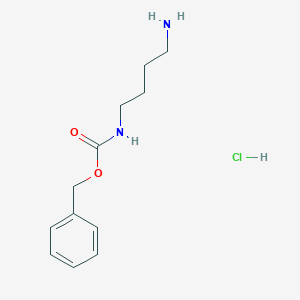
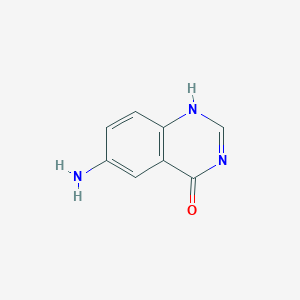
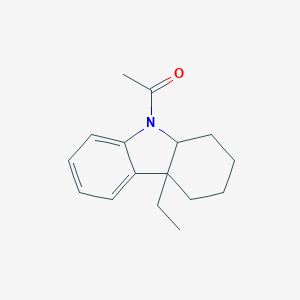
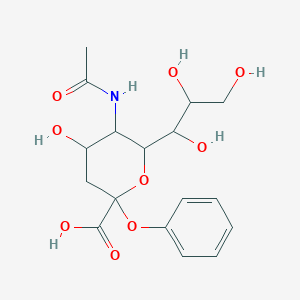
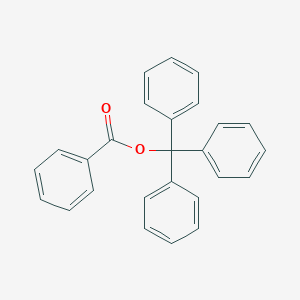
![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
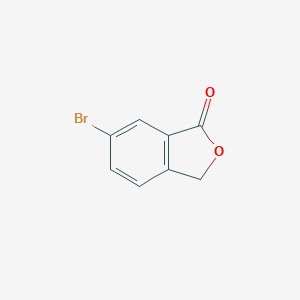
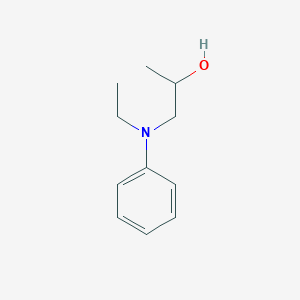
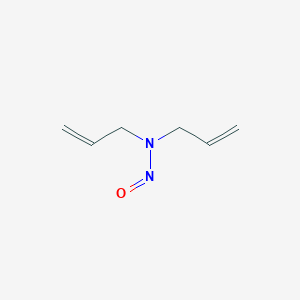
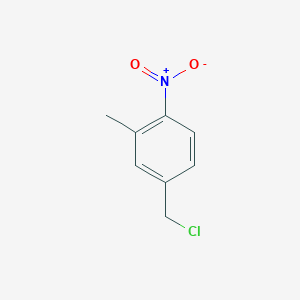
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
